molecular formula C9H17Br B13161876 (1-Bromo-4-methylpentan-2-yl)cyclopropane

(1-Bromo-4-methylpentan-2-yl)cyclopropane

Cat. No.: B13161876
M. Wt: 205.13 g/mol
InChI Key: NZFHKMBQZCQLDA-UHFFFAOYSA-N
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Description

(1-Bromo-4-methylpentan-2-yl)cyclopropane: is an organic compound characterized by the presence of a bromine atom, a methyl group, and a cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-4-methylpentan-2-yl)cyclopropane typically involves the bromination of 4-methylpentan-2-ylcyclopropane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-4-methylpentan-2-yl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted cyclopropane derivatives.

    Elimination Products: Alkenes with different degrees of unsaturation.

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Alkanes or other reduced derivatives.

Scientific Research Applications

Chemistry: (1-Bromo-4-methylpentan-2-yl)cyclopropane is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in the development of pharmaceuticals.

Medicine: Research into the medicinal applications of this compound may explore its potential as a precursor to drug candidates or its role in drug design.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (1-Bromo-4-methylpentan-2-yl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various products, depending on the molecular targets and pathways involved.

Comparison with Similar Compounds

  • (1-Bromo-2-methylpentan-2-yl)cyclopropane
  • (1-Bromo-3-methylpentan-2-yl)cyclopropane
  • (1-Bromo-5-methylpentan-2-yl)cyclopropane

Comparison: (1-Bromo-4-methylpentan-2-yl)cyclopropane is unique due to the specific position of the bromine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

(1-bromo-4-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C9H17Br/c1-7(2)5-9(6-10)8-3-4-8/h7-9H,3-6H2,1-2H3

InChI Key

NZFHKMBQZCQLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CBr)C1CC1

Origin of Product

United States

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